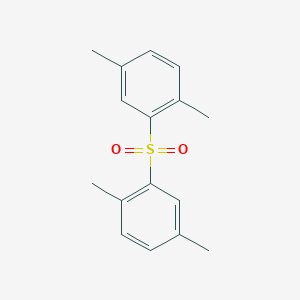

2,5-Xylyl sulfone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)sulfonyl-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-13(3)15(9-11)19(17,18)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRGWIOEAZMJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288806 | |

| Record name | 2,5-Xylyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-44-6 | |

| Record name | Di-2,5-xylyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Xylyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-2,5-XYLYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981L4026AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of 2,5 Xylyl Sulfone and Sulfone Electronic Structure

Bonding and Valency in the Sulfonyl Group

The nature of bonding within the sulfonyl group (–SO₂–) has been a subject of considerable theoretical debate. Traditionally, the bonding was depicted using octet-violating Lewis structures, implying the participation of sulfur's d-orbitals. acs.orgnih.gov However, numerous computational studies have cast significant doubt on this model, suggesting a more nuanced electronic structure. acs.orgnih.govresearchgate.net

Polar Interactions and Reciprocal Hyperconjugation

Current understanding, supported by extensive computational and crystallographic evidence, describes the bonding in the sulfonyl group as being dominated by highly polarized interactions and reciprocal hyperconjugation. acs.orgnih.govresearchgate.net The sulfur-oxygen bonds are best represented as highly polar, with the form S⁺–O⁻. acs.orgresearchgate.net This polarity is augmented by reciprocal n → σ* hyperconjugative interactions. In this model, lone pairs on the oxygen atoms (nO) donate into the antibonding orbitals of the adjacent sulfur-substituent bonds (σS-R), and simultaneously, lone pairs on the substituents can donate into the antibonding sulfur-oxygen orbitals (σS-O). acs.orgnih.govresearchgate.net This network of polar and hyperconjugative interactions provides a robust description of the sulfonyl group's electronic structure without violating the octet rule for sulfur. acs.orgresearchgate.net Natural Bond Orbital (NBO) analysis confirms that the interaction between sulfur and its substituents is predominantly electrostatic in nature. researchgate.net

Stereoelectronic Effects and Conformational Analysis

Stereoelectronic effects, which are stabilizing interactions arising from favorable orbital overlap in specific geometric arrangements, play a crucial role in determining the conformation and reactivity of molecules containing sulfonyl groups. ethz.che-bookshelf.de These effects are intimately linked to the conformation of the molecule, as the overlap between donor and acceptor orbitals is highly dependent on their relative orientation. ethz.ch

In cyclic systems containing sulfonyl groups, such as thiane-1,1-dioxide, the orientation of the S=O bonds influences the electronic environment of neighboring C-H bonds. nih.govd-nb.info For instance, an axial S=O bond can lead to a weakening of an antiperiplanar axial C-H bond through a σC,Heq → σ*S,C interaction, which can be observed through changes in ¹J(C,H) coupling constants—a phenomenon known as the Perlin effect. nih.govd-nb.info Similarly, equatorial S=O groups can influence β-C-H bonds via a homoanomeric effect. nih.gov Computational studies on cyclic and acyclic sulfones have been instrumental in optimizing geometries and understanding the conformational preferences dictated by these subtle electronic interactions. researchgate.netcdnsciencepub.com

Frontier Molecular Orbital Theory Applied to Sulfones

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govlkouniv.ac.innumberanalytics.com The energies and symmetries of these orbitals are key determinants of how a molecule will interact with other reagents. nih.govlkouniv.ac.in

HOMO-LUMO Gap Modulation by Sulfur Oxidation State

The oxidation state of the sulfur atom significantly influences the energies of the frontier orbitals in organosulfur compounds. rsc.orgmdpi.com As the sulfur atom is oxidized from a sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, both the HOMO and LUMO energy levels are lowered and stabilized. mdpi.comnih.gov This is due to the increasing electron-withdrawing nature of the SO and SO₂ groups. mdpi.com

Advanced Computational Methodologies (e.g., NBO/NRT Analysis, Ab Initio Molecular Orbital Calculations)

A variety of sophisticated computational methods are employed to probe the intricate details of the electronic structure of sulfones.

Ab Initio Molecular Orbital Calculations: These "from first principles" calculations have been widely used to determine the geometries and electronic structures of both acyclic and cyclic sulfones. researchgate.netcdnsciencepub.comresearchgate.netfigshare.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, often using basis sets like STO-3G* or larger Pople-style basis sets (e.g., 6-311+G(d,p)), have provided valuable data on bond lengths, bond angles, and conformational energies. researchgate.netresearchgate.net These calculations have been crucial in comparing theoretical structures with experimental data from X-ray crystallography and electron diffraction. researchgate.net

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analysis: NBO analysis is a powerful tool for translating the complex output of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. acs.orgnih.govresearchgate.netnih.gov It is particularly effective for quantifying the hyperconjugative interactions discussed earlier, providing second-order perturbation energies (E(2)) that estimate the stabilization energy from specific donor-acceptor interactions. researchgate.net NRT, an extension of NBO, allows for the quantitative analysis of resonance structures and their respective weightings, offering a detailed picture of electron delocalization. researchgate.netnih.gov Together, NBO and NRT analyses have been instrumental in supporting the model of sulfonyl bonding based on polar interactions and reciprocal hyperconjugation, while discounting significant d-orbital participation. acs.orgnih.govresearchgate.netacs.org These methods provide detailed insights into charge distribution, hybridization, and the nature of bonding that goes beyond simple structural information. researchgate.netnih.gov

Interactive Data Tables

Table 1: Comparison of Calculated and Experimental Geometries of Acyclic Sulfones

| Molecule | Parameter | STO-3G* | Experimental |

| (CH₃)₂SO₂ | r(SO) | 1.455 Å | 1.431 - 1.435 Å |

| r(SC) | 1.818 Å | 1.771 - 1.777 Å | |

| ∠OSO | 124.2° | 122.6 - 124.0° | |

| ∠CSC | 98.5° | 102.6 - 103.3° | |

| CH₃SO₂F | r(SO) | 1.447 Å | 1.410 Å |

| r(SC) | 1.813 Å | 1.759 Å | |

| ∠FSO | 107.6° | 106.2° | |

| Data sourced from ab initio molecular orbital calculations. researchgate.net |

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Phenyl-Substituted Anthracene Derivatives with Varying Sulfur Oxidation States

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1a-SPh | -5.412 | -1.895 | 3.517 |

| 2a-S(O)Ph | -5.533 | -2.016 | 3.517 |

| 3a-S(O₂)Ph | -5.607 | -2.160 | 3.447 |

| Data from Density Functional Theory (DFT) calculations. Oxidation of the sulfur bridge leads to a stabilization (lowering) of both HOMO and LUMO energies. mdpi.com |

Reaction Mechanisms and Reactivity Profiles of 2,5 Xylyl Sulfone Analogs

Modulating Reactivity: Electrophilic, Nucleophilic, and Radical Pathways

Sulfones, including analogs of 2,5-xylyl sulfone, are remarkably versatile functional groups capable of reacting through electrophilic, nucleophilic, and radical pathways depending on the reaction conditions. researchgate.net This chameleon-like behavior allows for their extensive use in organic synthesis.

Electrophilic Pathways: The sulfur atom in the sulfonyl group is highly oxidized and electrophilic. However, direct nucleophilic attack on the sulfur is less common than reactions involving the adjacent carbon atoms or the aromatic rings. A primary example of electrophilic reactivity is the traditional Friedel-Crafts sulfonylation of arenes with sulfonyl chlorides, catalyzed by a Lewis acid, to form diaryl sulfones. chemrxiv.org

Nucleophilic Pathways: The sulfonyl group is a powerful electron-withdrawing group, which acidifies the α-protons. This allows for the formation of α-sulfonyl carbanions upon treatment with a base. These nucleophiles can then react with various electrophiles, enabling the construction of new carbon-carbon bonds. Furthermore, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is further activated by other electron-withdrawing substituents. mdpi.com There is also precedent for the sulfonyl group itself acting as the sole activating and leaving group in some intramolecular SNAr reactions, such as the Truce–Smiles rearrangement.

Radical Pathways: The sulfonyl group can participate in and stabilize adjacent radical intermediates. The C–S bond in sulfones can be cleaved under various conditions to generate carbon-centered radicals. For instance, visible-light photoredox catalysis can initiate the cleavage of the Rf-SO₂Ar bond in fluorinated sulfones to produce fluoroalkyl radicals. researchgate.net Similarly, sulfonyl radicals (RSO₂•) can be generated from sources like sulfonyl chlorides or sulfinate salts and are key intermediates in many sulfone synthesis reactions. rsc.org These radical pathways have gained significant interest due to their mild reaction conditions and high functional group tolerance. mdpi.comrsc.org

Functional Group Interconversions Involving Sulfones

The sulfonyl group is not merely a stable spectator in a molecule; it can be actively transformed into other functional groups, making it a valuable synthon.

One of the most notable transformations is the Ramberg–Bäcklund reaction , where an α-halo sulfone is treated with a base to yield an alkene via a transient three-membered episulfone intermediate. This reaction effectively extrudes sulfur dioxide (SO₂).

Another significant transformation is the Julia olefination (and its variations like the Julia-Kocienski olefination), which involves the reaction of an α-sulfonyl carbanion with an aldehyde or ketone. The resulting β-hydroxy sulfone intermediate is then converted to an alkene, often with high stereoselectivity.

Sulfones can also be used as precursors for sulfinates and sulfonamides. For example, sulfone-substituted benzothiazole (B30560) derivatives can be converted to sulfinic acids under mild conditions. rsc.org Additionally, cyanide can mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then be alkylated to form different sulfones or, in the presence of N-bromosuccinimide and amines, converted to sulfonamides.

In the realm of cross-coupling chemistry, the sulfonyl group can serve as a leaving group. Nickel-catalyzed cross-coupling reactions of cyclic alkyl sulfones with Grignard reagents have been developed, where the C-S bond is cleaved to form a new C-C bond while retaining the sulfonyl moiety in the product as a sulfinate, which can be trapped. mdpi.com This desulfonylative approach allows for the modular synthesis of complex molecules. nih.gov For example, 3,5-xylyl Grignard reagents have been successfully used in such cross-coupling reactions. mdpi.com

Mechanistic Studies of Sulfone-Forming Reactions

Understanding the mechanisms of sulfone-forming reactions is crucial for optimizing conditions and expanding their scope. Various experimental techniques are employed to elucidate the reaction pathways, particularly to distinguish between ionic and radical mechanisms. researchgate.net

To verify the involvement of radical intermediates in a reaction, radical trapping (or scavenger) experiments are frequently conducted. In these experiments, a stable radical or a compound that readily reacts with radicals is added to the reaction mixture. If the reaction is inhibited or a new product formed from the trapping of the intermediate is detected, it provides strong evidence for a radical pathway.

Commonly used radical traps include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and 1,1-diphenylethylene. For instance, in visible-light-induced sulfonylation reactions, the addition of TEMPO often completely suppresses the formation of the desired sulfone product. nih.gov Instead, a TEMPO-adduct of the proposed radical intermediate is observed, confirming the radical mechanism. nih.gov For example, in a photocatalytic sulfonylation, both aryl and sulfonyl radicals were successfully captured using TEMPO and 1,1-diphenylethene, demonstrating that the reaction proceeds predominantly via a radical pathway. rsc.org

Table 1: Examples of Radical Trapping Experiments in Sulfone Synthesis

| Reaction Type | Radical Scavenger | Observation | Conclusion | Citation |

| Photocatalytic Sulfonylation | TEMPO | Formation of desired sulfone was inhibited; TEMPO-adduct detected. | Reaction involves sulfonyl radical intermediates. | rsc.org |

| Decarboxylative Sulfonylation | TEMPO, BHT | Desired sulfone product was dominantly restrained. | Tertiary alkyl radicals are key intermediates. | nih.gov |

| Base-Mediated Borylation of Alkyl Sulfones | TEMPO | Complete inhibition of the borylation process. | Process involves radical intermediates. | nih.gov |

| Visible-light-catalyzed Sulfonylation | TEMPO, 1,1-diphenylethene | Aryl and sulfonyl radicals were captured, inhibiting transformation. | The reaction proceeds mainly via a radical pathway. | rsc.org |

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. chemrxiv.org Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and sulfur-34 (B105110) (³⁴S) are commonly used.

In sulfonation reactions, deuterium labeling can help identify the source of protons. For example, in the synthesis of diaryl sulfones from arynes and thiosulfonates, performing the reaction in deuterated acetonitrile (B52724) (CD₃CN) led to deuterium incorporation in the product, indicating that the solvent acted as the proton source. chemrxiv.org The reversibility of aromatic sulfonation can be utilized to prepare deuterated benzene (B151609) by treating benzenesulfonic acid with deuterated sulfuric acid (D₂SO₄) in D₂O.

Oxygen-18 (¹⁸O) labeling experiments can determine the origin of oxygen atoms in the final sulfone product. In certain oxidative sulfonylation reactions, using H₂¹⁸O confirmed that the oxygen atoms incorporated into the sulfone product originated from water rather than atmospheric oxygen or the oxidant. Similarly, sulfur-34 (³⁴S) can be used to track the sulfur atom from the starting material to the final sulfone product, which can be analyzed by mass spectrometry.

Table 2: Applications of Isotope Labeling in Mechanistic Studies of Sulfone Reactions

| Isotope | Application | Finding | Citation |

| ²H (Deuterium) | Used as labeled solvent (e.g., CD₃CN) or reagent (e.g., D₂O). | Determined the proton source in the reaction mechanism. | chemrxiv.org |

| ¹³C | Used in precursors for C-14 labeling. | Enabled late-stage radiolabeling of pharmaceutically active sulfones. | chemrxiv.org |

| ¹⁸O | Used as labeled water (H₂¹⁸O). | Confirmed that oxygen atoms in the sulfone product originated from water. | chemrxiv.org |

| ³⁴S | Used in labeled sulfur reagents. | Allowed for tracing the sulfur atom via mass spectrometry to confirm its incorporation. | chemrxiv.org |

The direct detection and analysis of transient intermediates provide invaluable insight into reaction mechanisms. In sulfone-forming reactions, this often involves spectroscopic techniques to identify species like organometallic complexes or radical ions.

In many transition-metal-catalyzed sulfone syntheses, proposed mechanisms involve intermediates such as Pd(IV) or Cu(III) species. researchgate.net For example, in a palladium-catalyzed Suzuki-type sulfonylation, the proposed mechanism proceeds through the oxidative addition of an arylsulfonyl chloride to a Pd(II) complex to form a Pd(IV) intermediate, which is then followed by transmetalation and reductive elimination. While these intermediates are often too short-lived for isolation, their existence is inferred from the observed products and kinetic studies.

In other cases, intermediates can be trapped and characterized. In the reaction of methyl-coenzyme M reductase with bromoethanesulfonate, transient kinetic measurements using UV-visible and EPR spectroscopy allowed for the detection of three distinct intermediates, including an alkyl-Ni(III) species and a subsequent radical. bruker.com Similarly, in photocatalytic reactions, the formation of an electron donor-acceptor (EDA) complex between the substrates can be crucial and is sometimes detectable spectroscopically before it is activated by light to generate radical intermediates. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that directly detects species with unpaired electrons, making it indispensable for studying radical-mediated reactions. du.ac.innih.gov In the context of sulfone chemistry, EPR is used to confirm the presence of, and often to characterize, sulfonyl radicals (RSO₂•) or other radical intermediates. universite-paris-saclay.fr

When a reaction is suspected to proceed via a radical pathway, the mixture can be analyzed by EPR. Sometimes, the radical intermediates are stable enough to be observed directly. More often, they are highly reactive and are studied using spin trapping. nih.govuniversite-paris-saclay.fr A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that accumulates to a concentration detectable by EPR. The resulting EPR spectrum of the adduct provides information about the original trapped radical.

For example, the homolytic fission of a sulfinyl sulfone S-S bond was confirmed to generate both sulfonyl and sulfinyl radicals through EPR experiments using DMPO as the spin-trapping agent. nih.gov In studies of the borylation of alkyl sulfones, EPR studies, along with radical clock and trapping experiments, indicated that the process involves radical intermediates. nih.gov Analysis of the EPR spectra, including the g-values and hyperfine coupling constants, can help identify the specific radical species involved. bruker.com

Sulfur Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for its efficiency and the unique reactivity of the sulfur-fluorine bond. nih.govsigmaaldrich.comsigmaaldrich.com Introduced by Sharpless and coworkers in 2014, SuFEx chemistry provides a robust method for connecting molecular building blocks through the formation of strong, stable linkages such as sulfonates and sulfonamides. chemrxiv.org The core of this chemistry revolves around sulfonyl fluorides (R-SO₂F) and other S(VI)-F containing hubs, which exhibit a remarkable balance of stability and latent reactivity. nih.govnih.gov

Aryl sulfonyl fluorides, the parent class for analogs of this compound, are exceptionally stable compounds. digitellinc.com They are resistant to hydrolysis, thermolysis, oxidation, and reduction. nih.govsigmaaldrich.com This stability allows the sulfonyl fluoride group to be carried through multi-step syntheses without the need for protecting groups. researchgate.netnih.gov However, this inertness can be overcome under specific conditions, allowing the highly electrophilic sulfur center to react with nucleophiles in a controlled manner. nih.govnih.gov This "sleeping beauty" characteristic makes them ideal connectors in fields ranging from drug discovery to materials science. nih.gov

The activation of the S-F bond is key to SuFEx reactivity. The reaction does not typically proceed spontaneously but is often accelerated by catalysts or specific reagents. nih.gov Common activators include organic bases like N-heterocyclic carbenes (NHCs), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N-methylimidazole, bifluoride salts, and Lewis bases. nih.govchemrxiv.orgdigitellinc.combrynmawr.edu These activators function by enhancing the nucleophilicity of the coupling partner (e.g., a phenol (B47542) or an amine) or by directly interacting with the sulfonyl fluoride to facilitate the exchange. nih.govchemrxiv.org

The general mechanism for a base-catalyzed SuFEx reaction involves the activation of a nucleophile (e.g., an alcohol or phenol) by the base, which deprotonates it to form a more reactive anionic species. This anion then attacks the electrophilic sulfur atom of the aryl sulfonyl fluoride, leading to a substitution reaction where the fluoride ion is displaced as a leaving group. chemrxiv.org For instance, N-heterocyclic carbenes (NHCs) can act as Brønsted bases, forming an oxyanion/azolium ion complex with phenols or alcohols, which then triggers the SuFEx reaction. chemrxiv.org

Research has demonstrated the versatility of SuFEx reactions with a variety of aryl sulfonyl fluorides and nucleophiles. The electronic properties of the aryl ring can influence reactivity, though the reaction is generally tolerant of both electron-donating and electron-withdrawing substituents. chemrxiv.org

Detailed Research Findings

Studies have explored the scope of SuFEx reactions using various substituted aryl sulfonyl fluorides. While specific data for this compound is not prominently featured in the reviewed literature, the reactivity of analogous aryl sulfonyl fluorides provides a clear indication of its expected behavior. The presence of electron-donating methyl groups on the aromatic ring, as in this compound, generally ensures sufficient electrophilicity at the sulfur center for the reaction to proceed efficiently with activated nucleophiles.

One study detailed the use of N-heterocyclic carbenes (NHC) as organocatalysts for the reaction between phenols and various aryl sulfonyl fluorides to form sulfonate esters. The reactions proceeded in high yields for aryl sulfonyl fluorides bearing both electron-withdrawing and electron-donating groups. chemrxiv.org

| Aryl Sulfonyl Fluoride | Product | Yield (%) |

|---|---|---|

| Phenylsulfonyl fluoride | Phenyl benzenesulfonate | 95 |

| 4-Methylphenylsulfonyl fluoride | Phenyl 4-toluenesulfonate | 96 |

| 4-Methoxyphenylsulfonyl fluoride | Phenyl 4-methoxybenzenesulfonate | 97 |

| 4-Chlorophenylsulfonyl fluoride | Phenyl 4-chlorobenzenesulfonate | 98 |

| 2,4,6-Trimethylphenylsulfonyl fluoride | Phenyl 2,4,6-trimethylbenzenesulfonate | 92 |

Another area of development involves the use of highly reactive sulfone iminium fluorides (SIFs) in SuFEx reactions. When phenols were used as nucleophiles with an SIF reagent and DBU as a base, the corresponding aryl sulfone iminiumates were generated in good to excellent yields, demonstrating rapid reaction times. brynmawr.edu The reaction tolerated a wide range of substituents on the phenol coupling partner. brynmawr.edu

| Phenol Substrate | Product Yield (%) |

|---|---|

| Phenol | 95 |

| 4-Methoxyphenol | 97 |

| 4-Chlorophenol | 91 |

| 4-Nitrophenol | 85 |

| 2,6-Dimethylphenol | 88 |

These findings underscore the broad applicability and reliability of SuFEx chemistry for creating diverse molecular architectures from aryl sulfonyl fluoride building blocks, a class to which this compound belongs. The robustness of the S-F bond, combined with reliable activation methods, allows for predictable and high-yielding transformations. researchgate.netsigmaaldrich.com

Advanced Materials Science Applications of 2,5 Xylyl Sulfone Derived Polymers

2,5-Xylyl Sulfone as a Monomer in High-Performance Polymer Synthesis

This compound, chemically known as bis(2,5-dimethylphenyl) sulfone or 2,5,2',5'-tetramethyldiphenylsulfone, is an aromatic sulfone compound. ontosight.ai Its structure, featuring a central sulfonyl group (SO₂) flanked by two 2,5-dimethylphenyl (xylyl) groups, makes it a valuable monomer for producing high-performance polymers. ontosight.ai The sulfonyl group is strongly electron-withdrawing, which enhances the thermal stability and rigidity of the subsequent polymer chain. wikipedia.orgcore.ac.uk The methyl groups on the phenyl rings can influence the polymer's solubility and processing characteristics. ontosight.ai

The incorporation of monomers like this compound into polymer backbones is a strategic approach to creating materials designed for demanding environments, such as those found in the aerospace, automotive, and medical industries. ontosight.aicustommarketinsights.com These special molecules, often referred to as functional monomers, are crucial for imparting enhanced performance effects or improving processing capabilities when included in the polymerization process. songwon.com The synthesis of sulfone polymers typically involves polycondensation reactions, where a dihydroxy component reacts with a dihalide component, such as a dichlorodiphenylsulfone derivative, in a polar aprotic solvent. wikipedia.orgtuntunplastic.com In this context, derivatives of this compound can be employed to build the robust aryl-SO₂-aryl linkages that define this class of polymers.

Structure-Property Relationships in Sulfone-Based Polymers

The exceptional properties of sulfone polymers are a direct result of their unique molecular structure. core.ac.uk The combination of rigid and flexible chemical moieties within the polymer backbone allows for a fine-tuning of their thermal, chemical, and mechanical characteristics. wikipedia.org

The remarkable thermal stability of sulfone polymers is primarily attributed to the diaryl sulfone group. wikipedia.org The sulfur atom in the sulfonyl group is in its highest oxidation state, and the group is a strong electron-withdrawing moiety. wikipedia.org This electronic effect pulls electron density from the adjacent phenyl rings, strengthening the bonds within the polymer backbone and making the polymer resistant to thermal degradation and oxidation. wikipedia.org The rigid aromatic groups also contribute significantly to the high glass transition temperatures (Tg), which are typically between 190°C and 230°C. wikipedia.org

The primary mechanism of thermal decomposition for many polysulfones is a radical chain process that involves the cleavage of the C-S bond, which is generally the weakest link in the backbone. acs.orgresearchgate.net However, the energy required for this cleavage is substantial. acs.org The stability can be influenced by the length and nature of the linking groups between the sulfone units. acs.orgacs.org Polymers with certain carbon-linker lengths may undergo slower degradation via cyclic β-elimination processes rather than rapid depolymerization. acs.orgacs.org

Sulfone polymers are known for their broad chemical resistance, a property also linked to their stable chemical structure. custommarketinsights.comtuntunplastic.com They exhibit excellent resistance to hydrolysis and can withstand prolonged exposure to water, steam, and a wide pH range from 2 to 13. wikipedia.orglaminatedplastics.comsyensqo.com This makes them suitable for applications requiring repeated sterilization cycles, such as medical devices. vanditpolycraft.comtuntunplastic.com

They are highly resistant to mineral acids, alkalis, electrolytes, oils, and greases. wikipedia.orgspecialchem.comeuroplas.com.vn However, their resistance to organic solvents varies. While they hold up well against aliphatic hydrocarbons and most alcohols, they can be attacked by ketones, esters, and certain halogenated or aromatic hydrocarbons. ud-machine.comspecialchem.compolimapes.com Among the sulfone family, PPSU generally offers the best chemical resistance, particularly against cleaning agents and disinfectants. tuntunplastic.comtuntunplastic.com

Table 1: Chemical Resistance of Sulfone Polymers

| Chemical Class | Reagent Examples | General Resistance | Reference |

|---|---|---|---|

| Aqueous Acids & Bases | Mineral Acids, Alkalis | Excellent | wikipedia.orgsolvay.com |

| Aliphatic Hydrocarbons | - | Excellent | solvay.com |

| Aromatic Hydrocarbons | Benzene (B151609), Toluene, Xylene | Poor to Fair | polimapes.comsolvay.com |

| Ketones & Esters | - | Poor | specialchem.compolimapes.com |

| Chlorinated Hydrocarbons | - | Poor (PPSU shows some resistance) | solvay.com |

| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Good | polimapes.com |

This table provides a general overview. Specific resistance can vary based on concentration, temperature, exposure time, and applied stress.

The mechanical strength of sulfone polymers stems from the rigidity of their polymer chains. core.ac.uk The inflexible phenyl and sulfonyl groups create a stiff backbone, leading to high strength and modulus. core.ac.uk The ether linkages introduce a degree of toughness and ductility, preventing the material from being completely brittle. wikipedia.orgcore.ac.uk

These materials are rigid, high-strength thermoplastics that maintain their properties over a wide temperature range, from as low as -100°C up to 150°C. wikipedia.org Polyphenylsulfone (PPSU) is particularly noted for its superior toughness and impact strength, which is the highest among the common sulfone polymers. tuntunplastic.comvanditpolycraft.com This makes it exceptionally durable and suitable for high-stress applications. vanditpolycraft.com The addition of reinforcements like glass fibers can further enhance the stiffness and strength of these polymers. laminatedplastics.comscholasticahq.com

Table 2: Typical Mechanical Properties of Polyphenylsulfone (PPSU)

| Property | Value (Metric) | Value (Imperial) | Reference |

|---|---|---|---|

| Tensile Strength | 70 - 80 MPa | 10152 - 11603 psi | vanditpolycraft.comtuntunplastic.com |

| Flexural Modulus | 2.4 - 2.8 GPa | 0.35 - 0.41 x 10⁶ psi | vanditpolycraft.com |

| Flexural Strength | ~130 MPa | ~18855 psi | makeitfrom.com |

| Compressive Strength | ~140 MPa | ~20305 psi | makeitfrom.com |

| Notched Izod Impact | ~80 J/m | ~1.5 ft-lb/in | makeitfrom.com |

| Density | ~1.29 g/cm³ | - | vanditpolycraft.compolymershapes.com |

Values are typical for unfilled grades and can vary.

Sulfone Bridges in Photofunctional Materials

Beyond structural applications, the sulfone group plays a critical role in the development of advanced photofunctional materials. rsc.org The use of a heteroatom like sulfur as a bridge in π-conjugated systems offers advantages over all-carbon materials because the sulfur can exist in multiple oxidation states: sulfide (B99878) (S), sulfoxide (B87167) (SO), and sulfone (SO₂). rsc.orgresearchgate.net

This ability to tune the oxidation state of the sulfur bridge is a powerful tool for modulating the electronic and photophysical properties of a material. rsc.orgacs.org Progressing from sulfide to sulfoxide and then to sulfone alters the electronic coupling between the connected chromophores. rsc.org Specifically, oxidation to the sulfone state can significantly enhance the photoluminescence quantum yield of organic chromophores. acs.org This is because the sulfone group modifies the energy levels of the excited states, which can influence processes like intersystem crossing and fluorescence. chinesechemsoc.org This strategy has been used to control properties such as emission color, excited-state lifetime, and thermally activated delayed fluorescence (TADF). researchgate.net Therefore, conjugated polymers incorporating sulfone bridges, which could be derived from monomers like this compound, have great potential in applications like organic light-emitting diodes (OLEDs) and photocatalysis. rsc.orgrsc.org

Tuning Electronic Properties through Sulfur Oxidation State

The sulfone group acts as an electron-withdrawing moiety due to the high electronegativity of the oxygen atoms. nih.gov This inductive effect (-I) leads to a stabilization and lowering of both the HOMO and LUMO energy levels. mdpi.com Studies on oligomers and polymers have consistently shown that as the oxidation state of the sulfur bridge increases, the energies of these frontier orbitals decrease. mdpi.comubc.ca This modulation directly impacts the material's band gap, which is a critical parameter for electronic and optoelectronic applications. While sulfur oxidation lowers the energy of both frontier orbitals, the magnitude of this effect can differ, allowing for precise tuning of the HOMO-LUMO gap. nih.gov

Furthermore, the oxidation state influences the degree of electronic communication between adjacent chromophoric units in a polymer chain. In sulfide-bridged polymers, there is notable conjugated-like behavior, where the electronic properties are dependent on the polymer's length. ubc.ca In contrast, the sulfone bridge tends to electronically insulate the aromatic units, meaning the photophysical and electronic properties of sulfone-bridged polymers behave more like distinct, repeating chromophores and are less dependent on molecular weight. ubc.ca This control over inter-chromophore interactions is a key strategy in designing functional materials for organic electronics. researchgate.net The increase in the sulfur atom's oxidation state has been shown to decrease the triplet energy (ET) and the singlet-triplet energy difference (ΔEST), which is particularly relevant for applications in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

| Bridging Group | Oxidation State | Relative HOMO Energy | Relative LUMO Energy | Electronic Character |

|---|---|---|---|---|

| Sulfide (S) | 0 | Highest | Highest | Weakest Electron Acceptor |

| Sulfoxide (SO) | +1 | Intermediate | Intermediate | Intermediate Electron Acceptor |

| Sulfone (SO₂) | +2 | Lowest | Lowest | Strongest Electron Acceptor |

Influence on Excited State Dynamics and Photochemistry

The oxidation state of the sulfur bridge profoundly affects the way polymers interact with light, influencing their excited-state properties and photochemical pathways. A general and significant finding is that the oxidation of a sulfide bridge to a sulfone systematically increases the photoluminescence quantum yield (PLQY). nih.gov Sulfide-containing oligomers and polymers are often non-emissive, whereas their sulfone-containing counterparts can be highly emissive in both solution and solid-state matrices. ubc.ca

This enhancement in luminescence is linked to changes in the nature of the excited states. The introduction of the electron-withdrawing sulfone group can promote the formation of intramolecular charge transfer (CT) states upon photoexcitation. nih.gov These CT states, which are often more prevalent in sulfone- and sulfoxide-bridged species, can alter the deactivation pathways of the excited state, favoring radiative decay (fluorescence) over non-radiative processes. nih.gov

| Polymer Type | Key Photophysical Characteristic | Excited State Behavior | Typical Application Impact |

|---|---|---|---|

| Sulfide-Bridged | Generally non-emissive or weakly emissive. | Exhibits conjugated-like behavior; properties depend on polymer length. | Limited use in light-emitting applications. |

| Sulfone-Bridged | More emissive with higher photoluminescence quantum yields (PLQY). nih.govubc.ca | Behaves as distinct chromophores; promotes charge-transfer states and long-lived polarons. ubc.cad-nb.info | Beneficial for OLEDs and photocatalysis. nih.govnih.gov |

Luminescent Metal Complexes with Sulfone Ligands

The unique electronic properties of the sulfone group are also exploited in the design of ligands for luminescent transition metal complexes. Organosulfur compounds are effective ligands, forming stable coordination bonds with various metal centers. mdpi.com By incorporating a sulfonyl group into the ligand structure, it is possible to tune the photophysical properties of the resulting metal complex, such as its emission color, quantum yield, and excited-state lifetime. rsc.orgrsc.org

Iridium(III) complexes, for example, have been systematically studied with sulfonyl-substituted ligands. The strong electron-withdrawing nature of the methylsulfonyl group can significantly impact the character of the emissive triplet state. rsc.org The position of the sulfone substituent on the ligand's phenyl ring determines whether the emission is dominated by a ligand-centered (³LC) character or a more pronounced charge transfer (CT) character. rsc.org This tuning affects the emission profile, with para-substitution leading to broad, featureless emission and a high quantum yield (up to 92%), while meta-substitution results in more structured emission. rsc.org

Zinc(II) complexes with sulfonyl-containing ligands have also been synthesized and shown to possess interesting photoluminescent properties. mdpi.com The sulfonyl group's presence is confirmed by its characteristic stretching bands in infrared spectroscopy. mdpi.commdpi.com The emission properties of these complexes are influenced by the electronic effects of the substituents on the ligands. mdpi.com Furthermore, sulfone groups have been incorporated into ligands for other metals like Ruthenium(II) and Copper(I) to modulate their photophysical behavior, including enabling thermally activated delayed fluorescence (TADF) in Cu(I) complexes by altering the excited state energy levels. researchgate.netuva.es The introduction of sulfone groups into ligands provides a rational design strategy for creating novel metal complexes for applications in bioimaging, sensing, and organic light-emitting devices. mdpi.comrsc.org

| Metal Center | Ligand Type | Sulfone Position | Emission Max (in MeCN) | PLQY (in MeCN) | Emissive State Character |

|---|---|---|---|---|---|

| Iridium(III) | 2-phenylpyridine derivative | meta (5-position) | 493 nm | 74% | More Ligand-Centered (³LC) |

| Iridium(III) | 2-phenylpyridine derivative | para (4-position) | 517 nm | 92% | More Charge Transfer (CT) |

| Iridium(III) | 2-phenylpyridine derivative | meta (3-position) | 508 nm | 77% | More Ligand-Centered (³LC) |

Analytical Characterization Techniques for 2,5 Xylyl Sulfone and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2,5-Xylyl sulfone by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. Due to the symmetry of the molecule, the two 2,5-dimethylphenyl groups are chemically equivalent. Within each ring, the three aromatic protons would be chemically non-equivalent, leading to a complex splitting pattern in the aromatic region of the spectrum. The four methyl groups would also give rise to signals in the aliphatic region.

Aromatic Protons (Ar-H): The signals for the aromatic protons are anticipated to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonyl group. The coupling between adjacent protons would result in multiplets.

Methyl Protons (-CH₃): The protons of the four methyl groups are expected to appear as sharp singlet signals in the upfield region of the spectrum, likely between 2.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, due to its symmetry, eight distinct carbon signals are expected.

Aromatic Carbons (Ar-C): The aromatic carbons would produce signals in the range of 120-145 ppm. The carbons directly attached to the sulfonyl group (ipso-carbons) are expected to be the most downfield, followed by the methyl-substituted carbons and the unsubstituted aromatic carbons.

Methyl Carbons (-CH₃): The signals for the four equivalent methyl carbons would appear in the upfield region, typically between 15 and 25 ppm.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.0 - 8.0 | Aromatic Protons (multiplets) |

| ¹H | ~2.0 - 2.5 | Methyl Protons (singlets) |

| ¹³C | ~120 - 145 | Aromatic Carbons |

| ¹³C | ~15 - 25 | Methyl Carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by the prominent absorption bands of the sulfonyl group and the aromatic rings.

The most characteristic absorptions for a diaryl sulfone are the strong symmetric and asymmetric stretching vibrations of the S=O bonds.

Asymmetric SO₂ Stretch: A strong absorption band is typically observed in the range of 1350-1300 cm⁻¹.

Symmetric SO₂ Stretch: Another strong absorption band is expected in the region of 1180-1140 cm⁻¹.

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the fingerprint region (below 1500 cm⁻¹).

Aromatic C=C Stretch: Medium to weak absorptions for the carbon-carbon double bond stretching within the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 - 3000 | Stretching | Aromatic C-H |

| ~1350 - 1300 | Asymmetric Stretching | Sulfonyl (S=O) |

| ~1180 - 1140 | Symmetric Stretching | Sulfonyl (S=O) |

| ~1600 - 1450 | Stretching | Aromatic C=C |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₆H₁₈O₂S), HRMS would provide a highly accurate molecular weight, which can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for diaryl sulfones involve the cleavage of the C-S bond and rearrangements. While specific experimental HRMS data for this compound is not widely published, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact mass.

X-ray Diffraction for Solid-State Structure Determination

For this compound, an X-ray diffraction study would reveal:

The precise bond lengths and angles of the sulfonyl group and the phenyl rings.

The dihedral angles between the two aromatic rings, indicating the molecule's conformation.

The packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as C-H···O or π-π stacking.

As of now, the crystal structure of this compound has not been reported in publicly available crystallographic databases.

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and sulfur should closely match the theoretical values calculated from its molecular formula, C₁₆H₁₈O₂S. This comparison serves as a crucial confirmation of the compound's purity and elemental composition.

Theoretical Elemental Composition of this compound (C₁₆H₁₈O₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 70.04 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 6.61 |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.67 |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.69 |

| Total Molecular Weight | 274.38 |

Q & A

Basic: What are the recommended synthetic methods for preparing 2,5-xylyl sulfone, and how can reproducibility be ensured?

Answer:

The synthesis of this compound typically involves sulfonation or oxidation of corresponding thioethers. A solvent-free, microwave-assisted approach has been reported to enhance reaction efficiency, reducing side products . For reproducibility:

- Protocol standardization: Document exact molar ratios, microwave power settings (e.g., 300 W), and reaction times.

- Purity validation: Use HPLC or GC-MS to confirm product purity (>95%) and compare retention times with authentic samples.

- Supplemental data: Provide raw spectral data (e.g., NMR, IR) in supporting information to enable cross-verification .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- Core techniques:

- NMR: H and C NMR for structural confirmation (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm).

- FT-IR: Sulfone S=O stretching vibrations at 1150–1300 cm.

- Data conflict resolution:

Advanced: How can computational modeling optimize reaction conditions for this compound derivatives in copolymer synthesis?

Answer:

Density Functional Theory (DFT) studies can predict regioselectivity in sulfone copolymerization (e.g., with divinyl sulfone):

-

Parameter setup: Model transition states for sulfone-thioether interactions using Gaussian09 with B3LYP/6-31G(d) basis sets.

-

Experimental validation: Compare predicted activation energies with DSC-measured exotherms during polymerization.

-

Table: Example DFT vs. Experimental Data

Parameter DFT Prediction Experimental Value ΔG (kJ/mol) 85.2 82.7 ± 1.5 Reaction Temp (°C) 120 115–125 Source: Adapted from poly(BMMD/CHDT-DVS) copolymer studies .

Advanced: What strategies address contradictions in reported solubility parameters of this compound across studies?

Answer:

Discrepancies often arise from solvent purity or measurement methods. Mitigation steps:

- Standardized testing: Use USP-grade solvents and Hansen Solubility Parameters (HSP) software.

- Control experiments: Compare solubility in DMSO, THF, and chloroform under inert atmospheres.

- Meta-analysis: Aggregate data from ≥5 independent studies to calculate weighted averages, excluding outliers with Grubbs’ test (α=0.05) .

Basic: How should researchers document synthetic procedures for this compound to meet journal reproducibility standards?

Answer:

Follow Beilstein Journal guidelines:

- Main text: Summarize key steps (e.g., “microwave irradiation at 120°C for 30 min”).

- Supporting information: Include full synthetic protocols, NMR/IR spectra, and purity assays.

- Reference alignment: Cite prior sulfone syntheses (e.g., Liu et al.’s solvent-free method ) and specify deviations .

Advanced: What role does this compound play in modulating refractive indices of optical polymers, and how is this quantified?

Answer:

In copolymers (e.g., poly(BMMD/CHDT-DVS)), sulfone groups increase refractive index (RI) via electron-withdrawing effects:

- Measurement: Use Abbe refractometers at 589 nm, correlating sulfone content (mol%) with RI (range: 1.6022–1.6512) .

- Optimization: Adjust sulfone/thioether ratios to balance RI and Abbe number (νd) for lens applications.

Basic: How to design a literature review strategy for identifying gaps in this compound applications?

Answer:

- Database selection: Use SciFinder with CAS RN 326-08-5 and keywords (e.g., “sulfone copolymer,” “microwave synthesis”).

- Search logic:

(this compound) AND (synthesis OR application) NOT (industrial OR production)

Advanced: What experimental controls are essential when analyzing this compound’s thermal stability in polymer matrices?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.